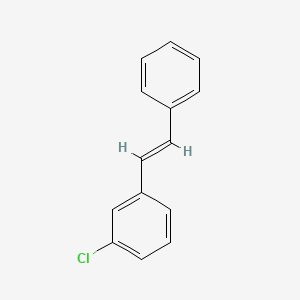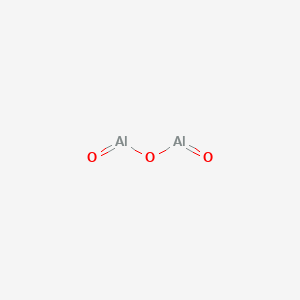
3-Methyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-pentene is an organic compound with the molecular formula C6H12 It is a type of alkene, characterized by the presence of a carbon-carbon double bondIt is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentene can be synthesized through the pyrolysis of ethylene and butene-2 mixtures in a static system . This method involves heating the reactants to high temperatures to break down the chemical bonds and form the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis techniques, often in large-scale reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
3-Methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It is used in studies involving the interaction of alkenes with biological molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-pentene in chemical reactions involves the interaction of the carbon-carbon double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form intermediate compounds, which are then further transformed into the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
3-Methyl-1-pentene can be compared with other similar alkenes, such as:
1-Pentene: Similar in structure but lacks the methyl group on the third carbon.
2-Methyl-1-pentene: Similar but has the methyl group on the second carbon.
3-Methyl-2-pentene: Similar but has the double bond between the second and third carbons.
Uniqueness: The presence of the methyl group on the third carbon and the double bond at the first position gives this compound unique chemical properties, such as its reactivity and the types of products formed in reactions .
Propriétés
Numéro CAS |
13643-02-2 |
|---|---|
Formule moléculaire |
C8H18O2S3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




